molecular formula C7H11ClN4O B1440557 (1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol CAS No. 1315552-05-6

(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol

Cat. No.: B1440557
CAS No.: 1315552-05-6
M. Wt: 202.64 g/mol
InChI Key: MPRUEENYZUXHRP-MVIOUDGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, which include a hexahydro-1H-pyrrolizin-2-ol derivative.

    Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction, where a suitable azide source (e.g., sodium azide) reacts with the precursor compound under controlled conditions.

    Chlorination: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes are employed to ensure consistent quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction of the azido group can yield amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrrolizin derivatives.

Scientific Research Applications

(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol involves its interaction with molecular targets through its azido and chloro functional groups. These interactions can lead to:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Disruption of Cellular Processes: The azido group can form reactive intermediates that disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol: Unique due to its specific stereochemistry and functional groups.

    Loline Impurity 2: Another compound with similar structural features but different functional groups.

Properties

IUPAC Name

(1R,2R,7R,8S)-1-azido-7-chloro-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c8-4-1-2-12-3-5(13)6(7(4)12)10-11-9/h4-7,13H,1-3H2/t4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRUEENYZUXHRP-MVIOUDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(C(C2C1Cl)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]([C@@H]([C@H]2[C@@H]1Cl)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol
Reactant of Route 2
(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol
Reactant of Route 3
(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol
Reactant of Route 4
(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol
Reactant of Route 5
(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol
Reactant of Route 6
(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol

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